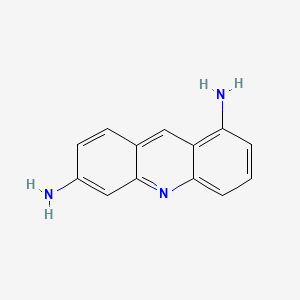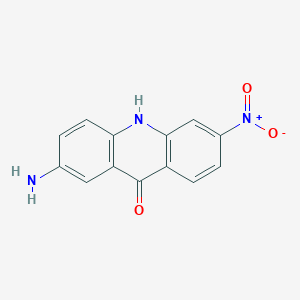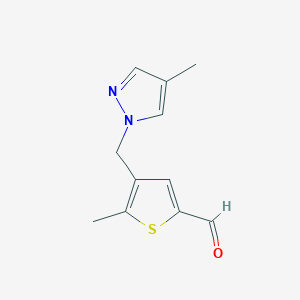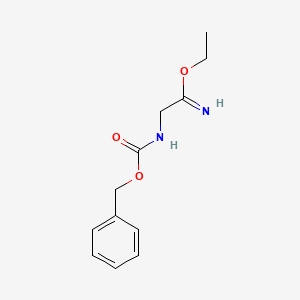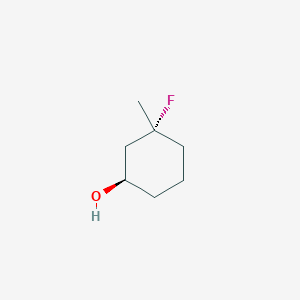
(1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol is a chiral organic compound characterized by a cyclohexane ring substituted with a fluorine atom and a hydroxyl group at the 3-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclohexanone derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Reduction: The carbonyl group is reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Catalytic methods and continuous flow processes are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: (1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study the effects of fluorinated alcohols on biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors. Its chiral nature can be exploited to develop enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(1R,3R)-3-Chloro-3-methylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1R,3R)-3-Bromo-3-methylcyclohexan-1-ol: Similar structure but with a bromine atom instead of fluorine.
(1R,3R)-3-Hydroxy-3-methylcyclohexan-1-ol: Similar structure but without the halogen atom.
Uniqueness: The presence of the fluorine atom in (1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and hydroxy analogs. These properties can enhance the compound’s performance in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H13FO |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(1R,3R)-3-fluoro-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H13FO/c1-7(8)4-2-3-6(9)5-7/h6,9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
DAEZEKSCXAREQQ-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@H](C1)O)F |
Canonical SMILES |
CC1(CCCC(C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
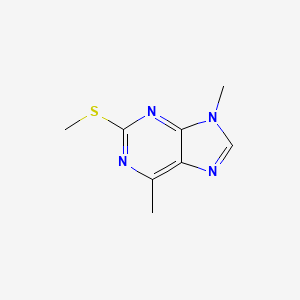
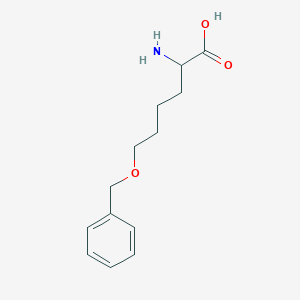
![2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one](/img/structure/B15217770.png)
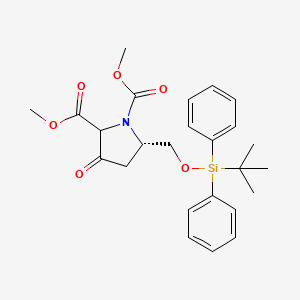
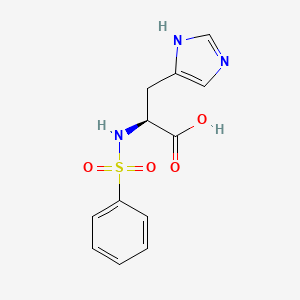
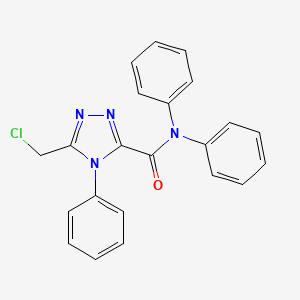
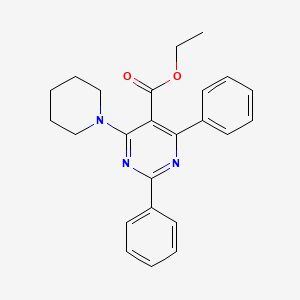
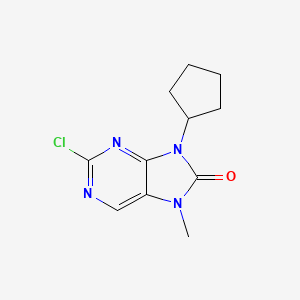
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
